molecular formula C7H4ClFN2 B11916491 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11916491
M. Wt: 170.57 g/mol
InChI Key: JNIYDZPUZPGBAE-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1352395-98-2) is a high-purity chemical compound offered as a key building block for advanced pharmaceutical and medicinal chemistry research. This fluorinated and chlorinated pyrrolopyridine derivative is designed for the synthesis of complex molecules, with particular utility in the development of kinase inhibitors . The presence of both chlorine and fluorine atoms on the heteroaromatic scaffold creates reactive sites for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse compound libraries for biological screening . The compound is closely related to other halogenated analogs, such as the 3-bromo-6-chloro and 6-chloro-3-iodo derivatives, which are extensively used in the synthesis of potential therapeutic agents with investigated biological activities, including anticancer and antimicrobial properties . As a versatile synthetic intermediate, it serves as a critical precursor in drug discovery programs, especially in constructing molecules that target enzyme active sites . Specifications: • CAS Number: 1352395-98-2 • Molecular Formula: C7H4ClFN2 • Molecular Weight: 170.57 g/mol • Purity: 95% This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Proper safety procedures, including the use of personal protective equipment, should always be followed when handling this material.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

JNIYDZPUZPGBAE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)F

Origin of Product

United States

Preparation Methods

Chlorination at the 6-Position

Chlorine is introduced via electrophilic substitution or halogen exchange. In a patented method, brominated pyrrolopyridines undergo nucleophilic displacement with CuCl in DMF at 120°C, achieving 6-chloro substitution with >80% purity. Direct chlorination using Cl₂ gas in CHCl₃ at 0°C is also effective but requires careful control to avoid over-halogenation.

Fluorination at the 3-Position

Fluorination is achieved through two primary routes:

  • Halex Reaction : Replacement of a 3-bromo substituent with KF in the presence ofcrown-6 at 150°C yields 3-fluoro derivatives. This method provides moderate yields (50–60%) but requires anhydrous conditions.

  • Electrophilic Fluorination : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) reacts with the pyrrolopyridine core in acetonitrile at 80°C, directly introducing fluorine at the 3-position. Yields range from 45–55%.

Sequential Halogenation and Protecting Group Strategies

To avoid competing reactions, a stepwise approach is often employed:

  • Tosylation of NH : Protection of the pyrrole NH with p-toluenesulfonyl chloride in dichloromethane/aqueous NaOH ensures stability during subsequent reactions.

  • Chlorination-Fluorination Sequence :

    • Bromine in CHCl₃ at 0°C introduces bromine at the 6-position.

    • CuCl-mediated displacement replaces bromine with chlorine.

    • Fluorination at the 3-position via Halex reaction completes the substitution.

  • Deprotection : Tosyl groups are removed using 4N NH₃ in methanol, restoring the NH functionality.

Optimization Data and Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
IodinationICl, AcOH, 75°C, 3 h38>90
CyclizationPd(OAc)₂, ethylene, DMF, 120°C6585
Chlorination (CuCl)CuCl, DMF, 120°C, 12 h8295
Fluorination (Halex)KF,crown-6, 150°C, 24 h5888
Deprotection4N NH₃/MeOH, rt, 3 h9599

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, CDCl₃) : δ 8.34 (s, 1H, H-5), 7.02 (d, J = 8.5 Hz, 1H, H-2), 6.80 (s, 1H, H-4).

    • ¹⁹F NMR : δ -112.5 ppm (s, 3-F).

  • LC-MS : m/z 170.57 [M+H]⁺, consistent with C₇H₄ClFN₂.

  • HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water (70:30).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing halogenation at adjacent positions is minimized by using bulky directing groups (e.g., tosyl) and low-temperature conditions.

  • NH Reactivity : Protection with tosyl groups prevents undesired side reactions during halogenation.

  • Fluorine Incorporation : Low yields in Halex reactions are improved by optimizing crown ether ratios and reaction times.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for iodination and chlorination steps, reducing reaction times by 40%. Purification via recrystallization from ethanol/water mixtures achieves >99.5% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and coupling catalysts (e.g., palladium catalysts for Suzuki coupling). Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₄ClFN₂
  • Molecular Weight : 172.57 g/mol
  • Structure : The compound features a pyrrolo[3,2-c]pyridine core with chlorine and fluorine substituents at the 6 and 3 positions, respectively. This unique arrangement contributes to its distinctive chemical properties and biological activity.

Medicinal Chemistry Applications

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine has been explored as a potential lead compound for developing various therapeutic agents, particularly in the field of oncology.

Kinase Inhibition

The compound has shown promise as a kinase inhibitor , specifically targeting fibroblast growth factor receptors (FGFRs). FGFRs are critical in tumorigenesis, and their inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have demonstrated that this compound effectively binds to the active sites of these receptors, blocking their function and thereby inhibiting cancer cell growth .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the proliferation of ovarian cancer cells while displaying limited toxicity toward non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies.

The biological activities of this compound extend beyond kinase inhibition:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound's structural characteristics indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the production of various derivatives with potentially enhanced biological activities. Common synthetic routes include:

  • Starting Materials : Utilizing readily available pyrrole and pyridine derivatives.
  • Reagents : Employing halogenating agents to introduce chlorine and fluorine at specific positions.
  • Purification Techniques : Utilizing chromatography methods to isolate the desired product with high purity.

Case Study 1: Inhibition of FGFRs

In a pivotal study evaluating the effects of this compound on FGFRs, researchers found that the compound effectively binds to the active site of FGFRs. This binding was correlated with decreased proliferation rates in various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against pathogenic bacteria, warranting further investigation into their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine with its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
This compound Pyrrolo[3,2-c]pyridine Cl (C6), F (C3) ~170.57* Potential pharmacological scaffold
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Cl (C6), F (C3) 170.57 Storage: 2–8°C; sensitive to degradation
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Pyrrolo[3,2-c]pyridine Cl (C6), COOEt (C3) 224.64 Enhanced steric bulk; research use
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Cl (C6), I (C3), Me (C4), Trityl (N1) N/A >97% purity; synthetic intermediate
4-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Br (C4) N/A Halogenated analog for coupling
6-Methyl-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Me (C6) N/A Electron-donating substituent; similarity score: 0.92

*Estimated based on analogs.

Key Observations:
  • Ring Fusion Position : Pyrrolo[3,2-c]pyridine derivatives (e.g., target compound) differ from [2,3-b]-fused isomers () in electronic conjugation and steric accessibility, impacting interactions with biological targets .
  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance stability and influence binding affinity in medicinal chemistry contexts. For example, fluorine’s electronegativity may improve metabolic stability compared to bulkier groups like iodine .
    • Functional Groups : The ethyl ester in increases molecular weight and alters solubility, whereas the trityl group in enhances steric protection for synthetic intermediates .

Biological Activity

6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-c]pyridine structure with chlorine and fluorine substituents, which are crucial for its biological activity. The presence of these halogens can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and receptors. This compound is known to bind to active sites of target proteins, effectively blocking their function. Notably, it has been studied for its inhibitory effects on kinases and other signaling proteins involved in cell proliferation and survival pathways .

1. Cancer Therapy

Research indicates that derivatives of pyrrolo compounds, including this compound, have shown promise in cancer therapy. In particular, studies have demonstrated that related compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. For instance, compounds similar to this compound have exhibited IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory activity .

2. Antiviral Activity

Pyrrolo derivatives have also been investigated for their antiviral properties. Certain studies suggest that modifications in the pyrrolo structure can enhance efficacy against viral pathogens by interfering with viral replication mechanisms .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Su et al. (2021)Reported potent FGFR inhibitory activity for pyrrolo derivatives with IC50 values ranging from 7 nM to over 700 nM across different FGFR types. The study highlighted the potential of these compounds in treating breast cancer by inhibiting cell proliferation and inducing apoptosis .
Kalai et al. (2021)Investigated the cytotoxicity of pyrrolo derivatives against ovarian and breast cancer cells. The results indicated moderate cytotoxic effects with low toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .
Recent InvestigationsOngoing research continues to explore the modifications of the pyrrolo scaffold to enhance solubility and metabolic stability while retaining or improving biological activity against various targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine?

  • Methodology : Fluorination of a pyrrolopyridine precursor using Selectfluor® in a mixture of acetonitrile and ethanol at 70°C, followed by purification via silica gel column chromatography (eluent: DCM/EA, 1:1). Yield optimization may require adjusting stoichiometry (e.g., 1.5 eq. Selectfluor®) and reaction time (overnight) . Alternative fluorinating agents like KF in DMSO could be explored, though yields may vary .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodology :

  • NMR : Use 1^1H and 19^{19}F NMR in DMSO-d6_6 to confirm substitution patterns and fluorine integration. For example, 19^{19}F-NMR signals near δ -172 ppm indicate fluorinated positions .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ for C7_7H5_5FClN2_2: 171.0120) to confirm synthesis success .
  • HPLC : Assess purity (>98% via reverse-phase methods) using gradients compatible with polar solvents .

Q. What solvents and reaction conditions enhance solubility and reactivity?

  • Methodology : Polar aprotic solvents like DMSO, DMF, or THF improve solubility and facilitate nucleophilic substitution or coupling reactions. For fluorination, DMSO’s high polarity stabilizes intermediates, while acetonitrile/ethanol mixtures balance reactivity and cost .

Advanced Research Questions

Q. How can fluorination reactions be optimized to address low yields or side products?

  • Methodology :

  • Agent Selection : Compare Selectfluor® (electrophilic fluorination) with KF (nucleophilic) under varying temperatures. Selectfluor® typically offers higher regioselectivity for electron-deficient aromatic systems .
  • Solvent Screening : Test DMSO for enhanced fluorophilicity versus acetonitrile for reduced side reactions.
  • By-Product Analysis : Use LC-MS to identify halogenated impurities (e.g., dichloro derivatives) and adjust protecting group strategies .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^1H-NMR peaks)?

  • Methodology :

  • 2D NMR : Employ COSY or NOESY to distinguish between regioisomers or tautomeric forms.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns using single-crystal structures (e.g., Cambridge Structural Database references) .
  • Reaction Monitoring : Track intermediates via in-situ FTIR or TLC to identify incomplete reactions or degradation .

Q. What strategies are effective for designing bioactive derivatives of this scaffold?

  • Methodology :

  • Core Modifications : Introduce substituents (e.g., methyl esters, boronate groups) at the 2- or 4-positions via Suzuki-Miyaura cross-coupling or esterification (e.g., nicotinoyl chloride in THF/NaOH) .
  • Pharmacophore Mapping : Use computational tools (e.g., DFT) to predict electronic effects of chloro/fluoro groups on binding affinity .

Q. How does solvent choice impact catalytic coupling reactions involving this compound?

  • Methodology :

  • Palladium Catalysis : Optimize Buchwald-Hartwig aminations in dioxane/water mixtures with Pd(PPh3_3)4_4 and K2_2CO3_3 at 105°C. Avoid DMSO if it deactivates catalysts .
  • Solvent Stability : Pre-screen solvents for compatibility with acid-sensitive groups (e.g., tert-butyl esters) using stability-indicating HPLC .

Data Contradiction and Experimental Design

Q. How to validate synthetic reproducibility when literature methods yield inconsistent results?

  • Methodology :

  • Parameter Documentation : Strictly control humidity (for hygroscopic reagents like KF), oxygen levels (for air-sensitive catalysts), and heating rates.
  • Reference Standards : Compare intermediates with commercially available analogs (e.g., 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde) for consistency .

Q. What are the critical considerations for scaling up synthesis from milligram to gram scale?

  • Methodology :

  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partition chromatography for cost-effectiveness.
  • Exothermicity : Conduct calorimetry studies for fluorination steps to avoid thermal runaway .

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